molecular formula C7H10O3 B8783128 3-propyloxolane-2,5-dione CAS No. 14035-82-6

3-propyloxolane-2,5-dione

Cat. No.: B8783128
CAS No.: 14035-82-6
M. Wt: 142.15 g/mol
InChI Key: JIUWLLYCZJHZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propyloxolane-2,5-dione is a cyclic diketone derivative belonging to the oxolane-dione class. Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring fused with two ketone groups at positions 2 and 5, substituted with a propyl group at position 2. This compound shares structural homology with diketopiperazines (DKPs) and other oxolane-dione derivatives, which are known for diverse bioactivities, including antiviral, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

14035-82-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-propyloxolane-2,5-dione

InChI

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h5H,2-4H2,1H3

InChI Key

JIUWLLYCZJHZCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-propyloxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.

    Aminolysis: Amines (e.g., ammonia, primary amines), often in the presence of a base.

    Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products

Scientific Research Applications

3-propyloxolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of propylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles (e.g., water, alcohols, amines) through the following steps:

    Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.

    Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

    Leaving Group Removal: The leaving group (e.g., carboxylate ion) is expelled.

    Product Formation: The final product (e.g., acid, ester, amide) is formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The alkyl chain length at position 3 significantly influences solubility, lipophilicity, and stability:

Compound Substituent Molecular Formula Molecular Weight Key Properties
3-Propyloxolane-2,5-dione* Propyl (C₃H₇) C₇H₁₀O₃ 142.15 Moderate lipophilicity; inferred stability
3-Ethyloxolane-2,5-dione Ethyl (C₂H₅) C₆H₈O₃ 128.13 Higher aqueous solubility vs. longer chains
3-Octyloxolane-2,5-dione Octyl (C₈H₁₇) C₁₂H₂₀O₃ 212.29 High lipophilicity; acute toxicity (Category 4 for oral, dermal, inhalation)
3-Methylideneoxolane-2,5-dione Methylidene (CH₂=) C₅H₄O₃ 112.08 Enhanced reactivity due to conjugated double bond

*Note: Properties of this compound are inferred from analogs.

  • Stability : Propyl and ethyl derivatives lack conjugated systems, suggesting greater metabolic stability compared to methylidene analogs, which may undergo Michael addition reactions .

Bioactivity and Pharmacological Potential

Antiviral Activity

Diketopiperazine (DKP) derivatives with benzylidene or isobutyl substituents (e.g., compounds 3, 6, and 7 in ) exhibit antiviral activity against H1N1 (IC₅₀: 6.8–41.5 μM).

Enzyme Inhibition

Curcuminoids with β-diketone moieties () inhibit DNA methyltransferases (DNMT1), but their rapid metabolism limits utility. Oxolane-diones, with rigid cyclic structures, may offer improved metabolic stability compared to linear β-diketones, though this requires validation.

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